Cas no 4541-02-0 (Lithium Diphenylphosphide)

Lithium Diphenylphosphide Chemical and Physical Properties
Names and Identifiers
-
- lithium diphenylphosphide
- lithium diphenylphosphinide
- Lithium diphenylphosphide solution
- Lithiodiphenylphosphine
- Diphenylphosphine lithium salt
- LiPPh2
- lithium diphenylphosphine
- Diphenylphosphino lithium
- WKUYEGHEUWHKIU-UHFFFAOYSA-N
- L0302
- Lithium diphenylphosphide solution, 0.5 M in THF
- Lithium Diphenylphosphide (ca. 0.5mol/L in Tetrahydrofuran)
- Lithium diphenylphosphide, 0.5M solution in THF, AcroSeal(R)
- Diphenylphosphine Lithium Salt (ca. 0.5mol/L in Tetrahydrofuran)
- Lithium Diphenylphosphine (ca. 0.5mol/L in Tetrahydrofuran)
- Phosphine, diphenyl-, lithium salt
- 65567-06-8
- Lithium diphenylphosphide, 0.5 M in THF
- 4541-02-0
- SCHEMBL594572
- MFCD00046054
- DTXSID80392839
- lithium;diphenylphosphanide
- Lithium Diphenylphosphanide
- Lithium Diphenylphosphide
-
- MDL: MFCD00046054
- Inchi: 1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1
- InChI Key: WKUYEGHEUWHKIU-UHFFFAOYSA-N
- SMILES: [P-](C1C=CC=CC=1)C1C=CC=CC=1.[Li+]
Computed Properties
- Exact Mass: 192.06801575g/mol
- Monoisotopic Mass: 192.06801575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: No data available
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Vapor Pressure: No data available
Lithium Diphenylphosphide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H225-H302-H314-H335-H371-H372
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P311-P403+P233-P405-P501
- Hazardous Material transportation number:UN 2924 3/8/PG II
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- HazardClass:3/8
- PackingGroup:II
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Lithium Diphenylphosphide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174183-25g |
Lithium diphenylphosphanide |
4541-02-0 | 98% | 25g |
¥ƲŞȍȍ | 2023-07-25 | |
TRC | L469438-2.5mg |
Lithium Diphenylphosphide |
4541-02-0 | 2.5mg |
75.00 | 2021-08-04 | ||
TRC | L469438-.5ml |
Lithium Diphenylphosphide |
4541-02-0 | .5ml |
60.00 | 2021-08-04 | ||
abcr | AB401761-100 ml |
Lithium diphenylphosphide solution, 0.5M in THF; . |
4541-02-0 | 100 ml |
€198.00 | 2024-04-17 | ||
TRC | L469438-.25ml |
Lithium Diphenylphosphide |
4541-02-0 | .25ml |
45.00 | 2021-08-04 | ||
abcr | AB401761-100ml |
Lithium diphenylphosphide solution, 0.5M in THF; . |
4541-02-0 | 100ml |
€198.00 | 2025-02-13 |
Lithium Diphenylphosphide Related Literature
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1. Phosphides and arsenides as metal–halogen exchange reagents. Part 2. Reactions with aromatic dihalidesDonal G. Gillespie,Brian J. Walker,David Stevens,Charles A. McAuliffe J. Chem. Soc. Perkin Trans. 1 1983 1697
-
2. 790. Diphenylphosphino-organogermanesE. H. Brooks,F. Glockling,K. A. Hooton J. Chem. Soc. 1965 4283
-
Saral Baweja,Tom Gabler,Peter L?nnecke,Evamarie Hey-Hawkins Dalton Trans. 2023 52 6494
-
Matthieu Jouffroy,Rafael Gramage-Doria,Dominique Armspach,Dominique Matt,Lo?c Toupet Chem. Commun. 2012 48 6028
-
5. Phosphides and arsenides as metal–halogen exchange reagents. Part 1. Dehalogenation of aliphatic dihalidesDonal G. Gillespie,Brian J. Walker J. Chem. Soc. Perkin Trans. 1 1983 1689
Additional information on Lithium Diphenylphosphide
Introduction to Lithium Diphenylphosphide (CAS No: 4541-02-0)
Lithium Diphenylphosphide, with the chemical formula LiPPh2, is a fascinating compound that has garnered significant attention in the field of organometallic chemistry and materials science. This review aims to provide a comprehensive overview of its properties, synthesis, applications, and recent advancements in research, particularly focusing on its role in catalysis and electronic materials.
The molecular structure of Lithium Diphenylphosphide consists of a lithium center coordinated to two phenyl groups attached to a phosphorus atom. This unique arrangement imparts distinct chemical reactivity, making it a valuable reagent in various synthetic transformations. The compound is characterized by its high thermal stability and solubility in organic solvents, which enhances its utility in industrial processes.
The synthesis of Lithium Diphenylphosphide typically involves the reaction of lithium metal with phosphorus dichloride and phenyllithium. This process requires precise control of reaction conditions to ensure high yield and purity. Recent studies have explored alternative synthetic routes, including the use of lithium phosphide precursors, which offer improved efficiency and reduced byproduct formation.
One of the most notable applications of Lithium Diphenylphosphide is in the field of catalysis. It serves as an effective ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound's ability to stabilize reactive intermediates and facilitate bond formation makes it indispensable in modern organic synthesis. Recent research has demonstrated its efficacy in promoting asymmetric catalysis, opening new avenues for enantioselective synthesis.
In addition to its role in catalysis, Lithium Diphenylphosphide has found applications in the development of advanced materials. Its electronic properties make it a promising candidate for use in semiconductor devices and organic light-emitting diodes (OLEDs). Studies have shown that incorporating Lithium Diphenylphosphide into polymer matrices can enhance charge transport properties, leading to more efficient electronic devices.
The compound's behavior under different environmental conditions has also been extensively studied. Researchers have investigated its reactivity with various small molecules and its stability under extreme temperatures and pressures. These studies not only contribute to a deeper understanding of the compound's fundamental properties but also provide insights into potential industrial applications.
Recent advancements in computational chemistry have enabled the prediction of novel properties and reactivities of Lithium Diphenylphosphide. Molecular dynamics simulations have revealed detailed insights into its structural dynamics and interaction with other molecules. These computational studies complement experimental work and provide a more holistic understanding of the compound's behavior.
The future prospects for Lithium Diphenylphosphide are promising, with ongoing research focusing on expanding its applications in pharmaceuticals and energy storage. Its potential as a precursor for novel drug candidates and as an active material in lithium-ion batteries is being actively explored. As our understanding of its properties continues to grow, so too will its significance in various scientific and technological domains.
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